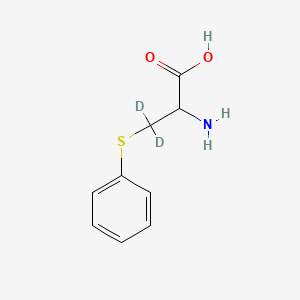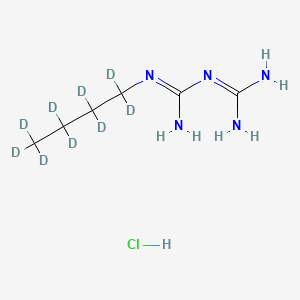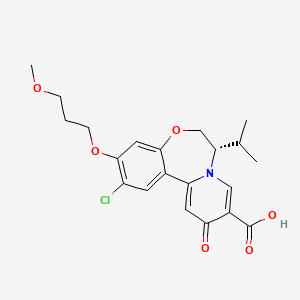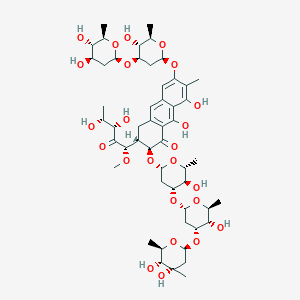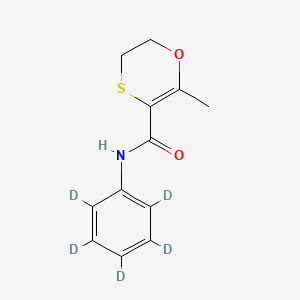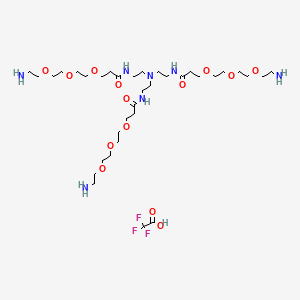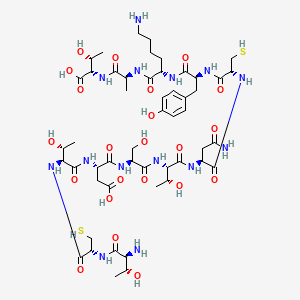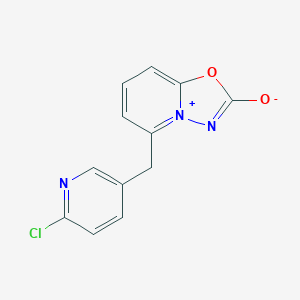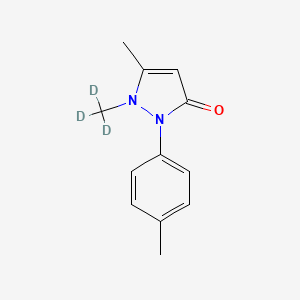
(S)-|A,|A-Diphenylprolinol-d10 (hydrochloride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-|A,|A-Diphenylprolinol-d10 (hydrochloride) is a deuterated derivative of (S)-|A,|A-Diphenylprolinol, a chiral secondary amine. The compound is often used in asymmetric synthesis and catalysis due to its ability to induce chirality in various chemical reactions. The deuterium labeling (d10) enhances its utility in mechanistic studies and NMR spectroscopy by providing distinct isotopic signatures.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-|A,|A-Diphenylprolinol-d10 (hydrochloride) typically involves the following steps:
Starting Material: The synthesis begins with the commercially available (S)-|A,|A-Diphenylprolinol.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid (HCl).
Industrial Production Methods
Industrial production of (S)-|A,|A-Diphenylprolinol-d10 (hydrochloride) follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors for the deuteration step and automated crystallization techniques for the hydrochloride formation.
Chemical Reactions Analysis
Types of Reactions
(S)-|A,|A-Diphenylprolinol-d10 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form secondary or primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Typical conditions involve the use of alkyl halides or sulfonates in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ketones or aldehydes, while reduction results in secondary or primary amines.
Scientific Research Applications
(S)-|A,|A-Diphenylprolinol-d10 (hydrochloride) has a wide range of applications in scientific research:
Chemistry: It is used as a chiral auxiliary in asymmetric synthesis, helping to produce enantiomerically pure compounds.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions due to its chiral nature.
Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of chiral pharmaceuticals.
Industry: The compound is used in the production of fine chemicals and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism by which (S)-|A,|A-Diphenylprolinol-d10 (hydrochloride) exerts its effects involves its interaction with molecular targets through hydrogen bonding and steric interactions. The deuterium atoms provide unique isotopic signatures that facilitate the study of reaction mechanisms using NMR spectroscopy. The compound’s chiral nature allows it to induce chirality in chemical reactions, making it a valuable tool in asymmetric synthesis.
Comparison with Similar Compounds
Similar Compounds
(S)-|A,|A-Diphenylprolinol: The non-deuterated version of the compound, used in similar applications but without the benefits of deuterium labeling.
®-|A,|A-Diphenylprolinol: The enantiomer of (S)-|A,|A-Diphenylprolinol, used in asymmetric synthesis to produce opposite enantiomers.
(S)-|A,|A-Diphenylpyrrolidine: A structurally similar compound with a pyrrolidine ring, used in similar catalytic applications.
Uniqueness
The uniqueness of (S)-|A,|A-Diphenylprolinol-d10 (hydrochloride) lies in its deuterium labeling, which enhances its utility in mechanistic studies and NMR spectroscopy. The presence of deuterium atoms provides distinct isotopic signatures, making it easier to track the compound in complex reaction mixtures and study its behavior in various chemical processes.
Properties
Molecular Formula |
C17H20ClNO |
|---|---|
Molecular Weight |
299.9 g/mol |
IUPAC Name |
bis(2,3,4,5,6-pentadeuteriophenyl)-[(2S)-pyrrolidin-2-yl]methanol;hydrochloride |
InChI |
InChI=1S/C17H19NO.ClH/c19-17(16-12-7-13-18-16,14-8-3-1-4-9-14)15-10-5-2-6-11-15;/h1-6,8-11,16,18-19H,7,12-13H2;1H/t16-;/m0./s1/i1D,2D,3D,4D,5D,6D,8D,9D,10D,11D; |
InChI Key |
XYSYRXOJSOXZPT-CVACLNASSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C([C@@H]2CCCN2)(C3=C(C(=C(C(=C3[2H])[2H])[2H])[2H])[2H])O)[2H])[2H].Cl |
Canonical SMILES |
C1CC(NC1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[Glu4]-Oxytocin](/img/structure/B12413330.png)
